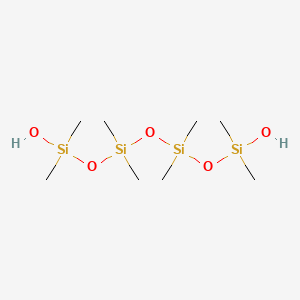
Octamethyltetrasiloxane-1,7-diol
描述
Octamethyltetrasiloxane-1,7-diol: is an organosilanol compound with the molecular formula C8H26O5Si4 . It is characterized by the presence of four silicon atoms and two hydroxyl groups, making it a member of the siloxane family. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions:
Hydrolysis of Octamethyltetrasiloxane: One common method involves the hydrolysis of octamethyltetrasiloxane in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the formation of octamethyltetrasiloxane-1,7-diol.
Direct Synthesis: Another approach involves the direct synthesis from dimethylchlorosilane derivatives, where the chlorosilane undergoes hydrolysis and subsequent condensation to form the desired compound.
Industrial Production Methods: Industrial production often employs continuous processes with optimized reaction conditions to maximize yield and purity. Catalysts such as acids or bases are used to facilitate the hydrolysis and condensation reactions. The process parameters, including temperature, pressure, and reaction time, are carefully controlled to achieve the desired product quality.
化学反应分析
Types of Reactions:
Oxidation: Octamethyltetrasiloxane-1,7-diol can undergo oxidation reactions, leading to the formation of silanols and siloxane derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups into other functional groups, such as hydrides.
Substitution: The hydroxyl groups in this compound can be substituted with various organic or inorganic groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Silanols, siloxane derivatives.
Reduction Products: Silane derivatives.
Substitution Products: Various organosilicon compounds.
科学研究应用
Chemistry:
Catalysis: Octamethyltetrasiloxane-1,7-diol is used as a precursor in the synthesis of catalysts for various chemical reactions.
Polymer Science: It is employed in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Biology and Medicine:
Drug Delivery: The compound’s unique properties make it suitable for use in drug delivery systems, where it can act as a carrier for active pharmaceutical ingredients.
Biocompatible Materials: It is used in the development of biocompatible materials for medical implants and devices.
Industry:
Lubricants and Greases: this compound is used in the formulation of high-performance lubricants and greases.
Surface Treatments: It is employed in surface treatment applications to impart hydrophobic properties to various materials.
作用机制
The mechanism of action of octamethyltetrasiloxane-1,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In catalysis, the compound can act as a ligand, coordinating with metal centers to facilitate chemical transformations. In drug delivery, it can encapsulate active ingredients, protecting them from degradation and enhancing their bioavailability.
相似化合物的比较
Hexamethyldisiloxane: A simpler siloxane compound with two silicon atoms and six methyl groups.
Decamethyltetrasiloxane: A related compound with four silicon atoms and ten methyl groups.
Tetramethyldisiloxane: A smaller siloxane with two silicon atoms and four methyl groups.
Uniqueness: Octamethyltetrasiloxane-1,7-diol is unique due to its specific structure, which includes four silicon atoms and two hydroxyl groups. This structure imparts distinct chemical properties, such as higher reactivity and the ability to form hydrogen bonds. Compared to similar compounds, it offers a balance between molecular size and functional group availability, making it versatile for various applications.
属性
IUPAC Name |
hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H26O5Si4/c1-14(2,9)11-16(5,6)13-17(7,8)12-15(3,4)10/h9-10H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERNMKKMBJGSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H26O5Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062834 | |
| Record name | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3081-07-0 | |
| Record name | 1,1,3,3,5,5,7,7-Octamethyl-1,7-tetrasiloxanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3081-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003081070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of siloxane chain length on the acid-catalyzed condensation of siloxanediols?
A1: The research indicates that the rate of acid-catalyzed condensation decreases as the siloxane chain length increases. This trend was observed for chains up to at least 9 SiO units long []. This suggests that steric hindrance or conformational factors may play a role in the reaction mechanism as the chain length increases.
Q2: How does the solvent environment influence the acid-catalyzed condensation of octamethyltetrasiloxane-1,7-diol?
A2: The study specifically investigates the reaction kinetics in dichloromethane (CH2Cl2) solution []. While the research doesn't directly compare different solvents, it highlights that the mechanism in CH2Cl2 is complex and influenced by equilibria involving the acid catalyst (triflic acid), silanol groups, and water. This suggests that solvent polarity and its ability to participate in hydrogen bonding could significantly impact the reaction rate and pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


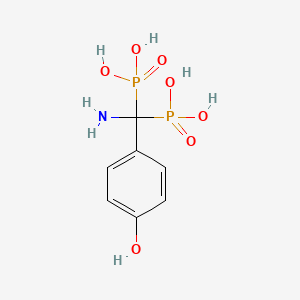
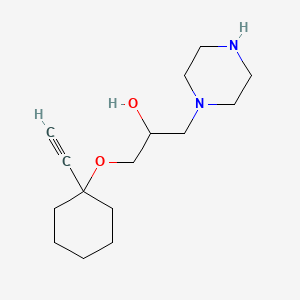
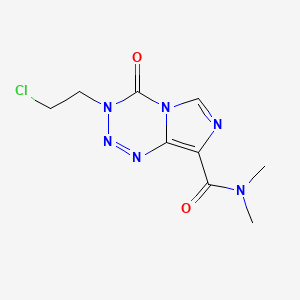
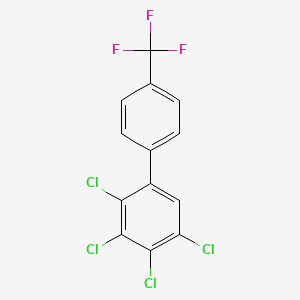
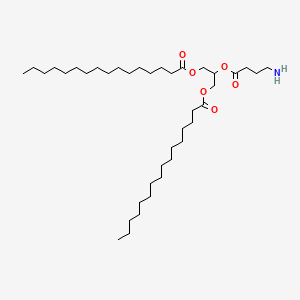
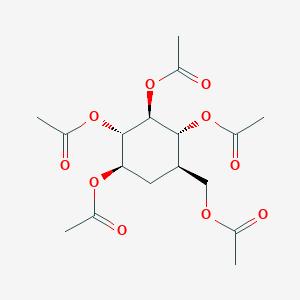
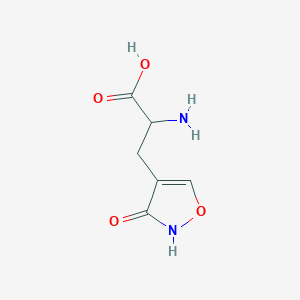
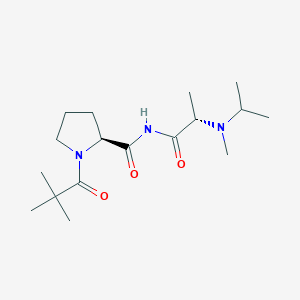
![7-[(1R,2R,3R,5S)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-methoxycyclopentyl]hept-5-enoic acid](/img/structure/B1218359.png)

![1,2-DIHEXADECANOYL-SN-GLYCERO-3-PHOSPHO-[N-DANSYL]ETHANOLAMINE](/img/structure/B1218362.png)
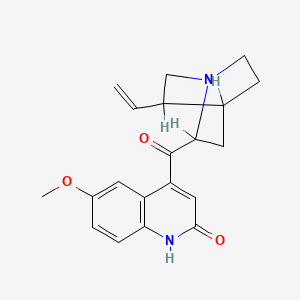
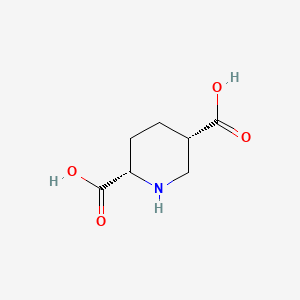
![9,10,11-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,3-diol](/img/structure/B1218368.png)
